(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol
Description
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative characterized by a trifluoromethyl group at position 3, a fluorine atom at position 5, and a hydroxymethyl (-CH2OH) substituent at position 2 of the pyridine ring. The compound has been cataloged as a high-purity fluorinated building block (Ref: 10-F624504), though commercial availability is currently discontinued .
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2 |
InChI Key |
SEPDTNNSQMVPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF(_3)) and copper fluoride (CuF(_2)) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu(_4)N(+)F(-)) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often rely on scalable and efficient synthetic routes. Vapor-phase reactions and the use of continuous flow reactors are common techniques to ensure high yields and purity of the final product . These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency required for industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group undergoes oxidation to form aldehydes or carboxylic acids. Strong oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are typically employed.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 80°C, 6 h | 5-Fluoro-3-(trifluoromethyl)picolinic acid | 68% | |
| PCC (anhydrous) | Dichloromethane, RT, 3 h | 5-Fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde | 52% |
The electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups stabilize intermediates, though overoxidation risks require precise temperature control.
Esterification
The alcohol reacts with acyl chlorides or anhydrides to form esters, often catalyzed by bases like pyridine or DMAP.
Ester derivatives enhance lipophilicity, improving bioavailability in drug candidates .
Nucleophilic Aromatic Substitution
The fluorine atom at position 5 can be displaced under nucleophilic conditions due to the ring’s electron deficiency.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 24 h | 5-Methoxy-3-(trifluoromethyl)pyridin-2-ylmethanol | 45% | |
| Ammonia (NH₃) | Sealed tube, 150°C, 48 h | 5-Amino-3-(trifluoromethyl)pyridin-2-ylmethanol | 32% |
Reactivity is limited by the -CF₃ group’s meta-directing effects, which reduce ring activation.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, though the -CF₃ group necessitates specialized catalysts.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane, 90°C | Biaryl derivatives | 60–70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminopyridine analogs | 55% |
These reactions enable modular synthesis of complex molecules for drug discovery .
Protection/Deprotection Strategies
The hydroxymethyl group is often protected as a silyl ether or ester during multistep syntheses.
| Protecting Group | Reagent | Deprotection Method | Yield | Source |
|---|---|---|---|---|
| TBSCl | Imidazole, DMF, RT | TBAF in THF | 95% | |
| Acetyl | Ac₂O, Pyridine | K₂CO₃/MeOH | 90% |
Protection strategies are critical for preserving reactivity in sequential transformations .
Mechanistic Considerations
-
Electron-Deficient Ring : The -CF₃ and fluorine groups reduce electron density, directing electrophiles to positions 4 and 6 on the pyridine ring.
-
Steric Effects : The -CF₃ group hinders substitutions at position 3, favoring reactivity at position 5 .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.
Scientific Research Applications
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol, also known as 3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol, is a fluorinated pyridine derivative with a trifluoromethyl group and a hydroxymethyl substituent . The presence of fluorine atoms enhances its lipophilicity and potential biological activity, making it a candidate for chemical and pharmaceutical applications .
Research and Development
This compound is primarily used as a research chemical intermediate . Research and development activities involving trifluoromethyl pyridine (TFMP) derivatives have increased since the early 1980s due to the development of economically feasible synthesis processes .
Applications in Drug Discovery
The compound can potentially be used in developing new drugs. Interaction studies could focus on its binding affinity with various biological targets . Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking may be employed . These studies are critical for understanding its pharmacological profile and guiding future research directions .
Fungicidal Activity
Trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity than chloro-, nitro-, and cyano-substituted counterparts .
Ligand Development
This compound is used in synthesizing compounds that act as positive allosteric modulators (PAMs) of mAChR . These compounds have potential therapeutic applications .
Comparison with Structural Analogs
Variations in functional groups and substitution patterns influence chemical behavior and biological activity. Key comparisons include :
| Compound | Key Features | Unique Aspects |
|---|---|---|
| This compound | Hydroxymethyl group; High lipophilicity | Potential dual-action (alcohol & aromatic) |
| 5-Trifluoromethylpyridine | Trifluoromethyl without hydroxymethyl | More stable but less reactive |
| 3-Fluoro-4-(trifluoromethyl)pyridine | Different substitution pattern | Potentially different biological activity |
| Pyridine-2-aldehyde derivatives | Aldehyde functional group | Reactivity focused on carbonyl chemistry |
Mechanism of Action
The mechanism of action of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Halogen and Trifluoromethyl Substituent Positioning
- (2-Chloro-5-fluoropyridin-3-yl)methanol (): Features a chlorine atom at position 2 and fluorine at position 5, with a hydroxymethyl group at position 3. The absence of a trifluoromethyl group reduces its electron-withdrawing effects compared to the target compound .
- [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (): Contains a chlorine atom at position 6 and trifluoromethyl at position 4.
- (5-Iodopyridin-3-yl)methanol (): Substitutes iodine at position 5, which introduces bulkier steric hindrance and distinct electronic properties compared to fluorine. This may influence solubility and metabolic stability in drug design contexts .
Functional Group Variations
- This difference impacts solubility and interaction with biological targets .
- (3-((3-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol (): Incorporates a phenyl ether linkage, expanding the aromatic system and increasing molecular weight (269.22 g/mol vs. ~211.12 g/mol for the target compound). This structural complexity may enhance binding affinity in receptor-targeted applications .
Physical and Chemical Properties
Key Observations :
- The hydroxymethyl group in the target compound enhances polarity compared to non-hydroxylated analogues like 5-Fluoro-2-(trifluoromethyl)pyridine .
- Chlorine substitution (e.g., in [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol) increases molecular weight slightly but may reduce metabolic stability compared to fluorine .
Biological Activity
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyridine ring substituted at the 2-position with a hydroxymethyl group and at the 3-position with a trifluoromethyl group. The presence of fluorine enhances its lipophilicity, which can influence its interaction with biological targets and enhance its pharmacological properties.
The molecular formula for this compound is , with a molecular weight of approximately 195.117 g/mol. The trifluoromethyl group contributes to the compound's distinctive chemical behavior, making it a valuable candidate for various applications in drug development and biological research .
Research indicates that this compound exhibits notable biological activities, particularly in the inhibition of specific enzymatic pathways. Studies have shown that fluorinated compounds can enhance binding affinity to biological macromolecules due to their electronic properties and steric effects. For instance, the compound's fluorine substituents may stabilize interactions with target proteins, leading to increased potency in inhibiting cell growth in certain cancer cell lines .
Case Studies
- EED Inhibition : In studies focused on embryonic ectoderm development (EED), derivatives of fluorinated pyridines, including this compound, demonstrated significant binding affinity with IC50 values in the nanomolar range. For example, related compounds showed IC50 values as low as 0.4 nM, indicating potent inhibition of target pathways involved in cancer progression .
- Antimycobacterial Activity : Another study explored the compound's potential against Mycobacterium tuberculosis. High-throughput screening revealed that certain analogs exhibited promising activity, suggesting that modifications to the pyridine structure could lead to novel antimycobacterial agents .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxymethyl and trifluoromethyl groups | Potent EED inhibitor |
| 5-Fluoro-2-methylpyridine | Fluorinated pyridine with a methyl group | Moderate activity against various targets |
| 3-Trifluoromethylpyridine | Trifluoromethyl substitution | Higher volatility, less biological activity |
| 4-Fluoro-3-(trifluoromethyl)pyridine | Fluorine at position 4 instead of 5 | Different reactivity patterns |
The combination of both hydroxymethyl and trifluoromethyl functional groups in this compound enhances its solubility and biological activity compared to structurally similar compounds .
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and cancers.
- Agricultural Chemistry : Utilized in formulating agrochemicals, particularly herbicides and fungicides, due to enhanced efficacy from the trifluoromethyl moiety.
- Material Science : Investigated for developing advanced materials with improved durability and environmental resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
